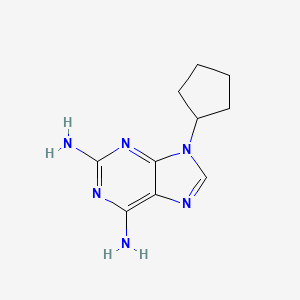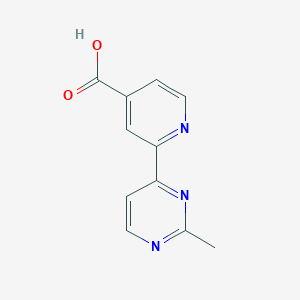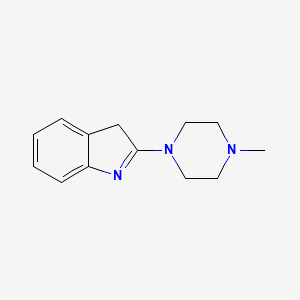![molecular formula C12H11N3O B11888051 Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl- CAS No. 61381-32-6](/img/structure/B11888051.png)
Imidazo[1,2-c]quinazolin-2(3H)-one, 3-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one consists of an imidazole ring fused to a quinazoline ring, with an ethyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One common method uses graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is efficient and environmentally friendly, as it avoids the use of metal catalysts and harsh reaction conditions.
Industrial Production Methods
Industrial production of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further improve the sustainability of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline-2,4(1H,3H)-diones.
Reduction: Dihydroimidazoquinazolines.
Substitution: Various substituted imidazoquinazolines with different functional groups.
Scientific Research Applications
3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with molecular targets such as PI3K and HDAC. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation . The inhibition of HDAC leads to changes in gene expression, while the inhibition of PI3K affects cell growth and metabolism.
Comparison with Similar Compounds
3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one can be compared with other similar compounds, such as:
2,3-Dihydroimidazo[1,2-c]quinazoline: This compound lacks the ethyl group at the 3-position and has different biological activities.
Quinazoline-2,4(1H,3H)-diones: These compounds are oxidation products of imidazoquinazolines and have distinct chemical properties.
2,3-Disubstituted Quinazolinones: These compounds have various substituents at the 2 and 3 positions and exhibit different pharmacological profiles.
The uniqueness of 3-Ethylimidazo[1,2-c]quinazolin-2(3H)-one lies in its specific substitution pattern and its dual inhibitory activity against PI3K and HDAC, making it a valuable compound for drug development and scientific research .
Properties
CAS No. |
61381-32-6 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-ethyl-3H-imidazo[1,2-c]quinazolin-2-one |
InChI |
InChI=1S/C12H11N3O/c1-2-10-12(16)14-11-8-5-3-4-6-9(8)13-7-15(10)11/h3-7,10H,2H2,1H3 |
InChI Key |
KOGUZYDVAZFAHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N=C2N1C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11887995.png)
![6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one](/img/structure/B11887999.png)
![(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11888002.png)

![Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate](/img/structure/B11888010.png)






